molecular formula C22H22ClN3O4S2 B2418543 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide CAS No. 1207027-08-4

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2418543
CAS No.: 1207027-08-4
M. Wt: 492.01
InChI Key: YLWXHVLFLIVQJN-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the sulfonylation reaction. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene derivative.

    Sulfonylation Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.

    Coumarin Derivatives: These compounds have a benzopyran ring and exhibit various pharmacological activities, similar to the thiophene ring in the target compound.

Uniqueness

The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxyphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S2/c1-30-19-7-3-5-17(15-19)24-22(27)21-20(8-13-31-21)32(28,29)26-11-9-25(10-12-26)18-6-2-4-16(23)14-18/h2-8,13-15H,9-12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWXHVLFLIVQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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